An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate. Designed for researchers, scientists, and professionals in drug development and synthetic chemistry, this document offers a comprehensive examination of the compound's spectral characteristics, supported by established methodologies and theoretical principles.
Introduction
Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate (CAS 1864893-64-0) is a chiral diamine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group.[1][2] The precise structural elucidation of such molecules is paramount in synthetic chemistry and drug discovery, where stereochemistry and functional group integrity are critical. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the chemical environment of each proton and carbon atom within a molecule. This guide will delve into the expected ¹H and ¹³C NMR spectra of this compound, offering a predictive analysis based on established chemical shift principles and data from analogous structures.
Molecular Structure and Atom Numbering
To facilitate the discussion of NMR data, the following numbering scheme will be used for the atoms in tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate:
Figure 1: Molecular structure and atom numbering for tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS), along with their expected multiplicities and integration values. These predictions are based on the analysis of structurally similar compounds.[3][4]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| C(10,11,12)H₃ (Boc) | ~ 1.45 | Singlet | 9H |
| C(3)H₃ | ~ 1.10 | Doublet | 3H |
| C(6)H₃ | ~ 2.45 | Singlet | 3H |
| C(4)H₂ | ~ 2.60 - 2.80 | Multiplet | 2H |
| C(2)H | ~ 3.80 - 4.00 | Multiplet | 1H |
| N(1)H | ~ 5.00 | Broad Singlet | 1H |
| N(5)H | ~ 1.50 (exchangeable) | Broad Singlet | 1H |
Justification of Predicted Chemical Shifts:
-
Boc Group (C10, C11, C12): The nine equivalent protons of the tert-butyl group are highly shielded and characteristically appear as a sharp singlet around 1.45 ppm.[5]
-
Methyl Group (C3): This methyl group is attached to a chiral center (C2) and will be split by the adjacent methine proton, resulting in a doublet. Its chemical shift is expected in the aliphatic region, around 1.10 ppm.
-
N-Methyl Group (C6): The protons of the methyl group attached to the secondary amine (N5) are expected to appear as a singlet around 2.45 ppm.
-
Methylene Group (C4): These diastereotopic protons are adjacent to a chiral center and will likely appear as a complex multiplet in the range of 2.60-2.80 ppm due to coupling with the C2 proton.
-
Methine Proton (C2): This proton is attached to the chiral center and is deshielded by the adjacent nitrogen atom of the carbamate. It is expected to be a multiplet due to coupling with the C3 and C4 protons.
-
Amine and Amide Protons (N1H, N5H): The chemical shifts of these protons are highly dependent on solvent, concentration, and temperature, and they often appear as broad signals due to rapid chemical exchange. The carbamate NH proton is typically more deshielded than the amine NH proton.
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal. The predicted chemical shifts for tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate are presented below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C(10,11,12) (Boc CH₃) | ~ 28.5 |
| C(9) (Boc quat. C) | ~ 79.5 |
| C(7) (C=O) | ~ 156.0 |
| C(3) | ~ 18.0 |
| C(6) | ~ 36.0 |
| C(4) | ~ 55.0 |
| C(2) | ~ 48.0 |
Justification of Predicted Chemical Shifts:
-
Boc Group (C9, C10, C11, C12): The methyl carbons of the tert-butyl group are expected around 28.5 ppm, while the quaternary carbon is significantly deshielded and appears around 79.5 ppm.[6]
-
Carbonyl Carbon (C7): The carbamate carbonyl carbon is characteristic and appears in the downfield region, typically around 156.0 ppm.[7]
-
Aliphatic Carbons (C2, C3, C4, C6): The chemical shifts of these carbons are in the typical aliphatic range. The carbons directly attached to nitrogen (C2, C4, C6) are more deshielded than the C3 methyl carbon.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra for tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence chemical shifts, particularly for exchangeable protons.[8][9]
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The following steps should be performed on a standard NMR spectrometer (e.g., 400 MHz).
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, which is critical for obtaining sharp spectral lines.
3. ¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
4. ¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
This experiment typically requires a larger number of scans than the ¹H experiment due to the lower natural abundance of the ¹³C isotope.
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- 1. nextsds.com [nextsds.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tert-Butyl carbamate(4248-19-5) 13C NMR [m.chemicalbook.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. utsouthwestern.edu [utsouthwestern.edu]
